![molecular formula C16H15N5O3S B2999216 2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921075-33-4](/img/structure/B2999216.png)
2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide
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Overview
Description
The compound “2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, a methylsulfonyl group, and a phenyltetrazolyl group. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The benzamide and phenyltetrazolyl groups are aromatic, which could contribute to the stability of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds have been shown to undergo various reactions. For example, 1-phenyl-1H-tetrazol-5-yl sulfones can react with aldehydes to yield trans-1,2-disubstituted alkenes .Scientific Research Applications
Electrophysiological Activity in Cardiac Arrhythmias
Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, compounds with similar structural features to 2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide, highlighted their potential in treating cardiac arrhythmias. These compounds demonstrated comparable potency to sematilide, a class III antiarrhythmic agent, suggesting the viability of the 1H-imidazol-1-yl moiety as a replacement for the methylsulfonylamino group to produce class III electrophysiological activity in the N-substituted benzamide series (Morgan et al., 1990).
Antimalarial and Antiviral Properties
Sulfonamide derivatives, including those structurally related to 2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide, have been investigated for their antimalarial activity. These compounds showed significant in vitro antimalarial activity and were characterized by their ADMET properties, indicating potential as COVID-19 therapeutics through computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Novel Synthetic Pathways and Chemical Properties
Research on the remote sulfonylation of aminoquinolines with sodium sulfinates via radical coupling has expanded the range of N-(quinolin-8-yl)benzamide derivatives, demonstrating an environmentally friendly approach to generating a series of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives with potential biological activities (Xia et al., 2016).
Antimicrobial and Antifungal Activities
The synthesis of sulfonyl-substituted nitrogen-containing heterocyclic systems led to the discovery of compounds with promising antimicrobial and antifungal activities. These studies identified compounds with high sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, showcasing the potential for developing new antimicrobial agents (Kobzar, Sych, & Perekhoda, 2019).
Safety and Hazards
properties
IUPAC Name |
2-methylsulfonyl-N-[(1-phenyltetrazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c1-25(23,24)14-10-6-5-9-13(14)16(22)17-11-15-18-19-20-21(15)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUWFYRTRNJDGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide |
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